13-(2-methylphenyl)-10-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
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Overview
Description
2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one is a complex heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Cyclization: The indole core undergoes cyclization with appropriate reagents to form the pyrido[3,4-b]indole structure.
Functional Group Introduction:
Thioxo Group Addition: The thioxo group is introduced using sulfur-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’6,1]pyrido[3,4-b]indol-1-one: Unique due to its specific functional groups and structural features.
Indole Derivatives: Compounds with similar indole cores but different substituents and functional groups.
Pyrido[3,4-b]indole Derivatives: Compounds with similar pyrido[3,4-b]indole structures but different substituents.
Uniqueness
The uniqueness of 2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C26H21N3OS |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
13-(2-methylphenyl)-10-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one |
InChI |
InChI=1S/C26H21N3OS/c1-16-9-5-8-14-21(16)29-25(30)22-15-19-18-12-6-7-13-20(18)27-23(19)24(28(22)26(29)31)17-10-3-2-4-11-17/h2-14,22,24,27H,15H2,1H3 |
InChI Key |
ZYQFMWLIKVGQJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3CC4=C(C(N3C2=S)C5=CC=CC=C5)NC6=CC=CC=C46 |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3CC4=C(C(N3C2=S)C5=CC=CC=C5)NC6=CC=CC=C46 |
Origin of Product |
United States |
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